Ionization Potential Profile: Tris(allyloxy)methane vs. Trimethyl Orthoformate via He(I) Photoelectron Spectroscopy
Head-to-head He(I) photoelectron spectra reveal that triallyl orthoformate exhibits an additional low-ionization-potential band arising from ethylenic π-bond electrons that is entirely absent in trimethyl orthoformate [1]. The oxygen lone-pair n-electron bands are present in both compounds, but only TAM displays π-ionization features between ~9–11 eV, directly attributable to the three allyl substituents. SPINDO calculations and density-of-states analysis confirm that the n–n and π–π through-space interactions are small, and n–π coupling is negligible, meaning the allyl π-system is electronically isolated and independently addressable [1].
| Evidence Dimension | Photoelectron spectral band structure (ionization potential region) |
|---|---|
| Target Compound Data | Bands from oxygen lone-pair n electrons PLUS ethylenic π-bond electrons (~9–11 eV region) |
| Comparator Or Baseline | Trimethyl orthoformate: bands from oxygen lone-pair n electrons only; no ethylenic π features |
| Quantified Difference | Qualitative but unequivocal spectral difference; presence vs. absence of π-electron ionization bands |
| Conditions | He(I) 21.21 eV photoelectron spectroscopy, gas phase, SPINDO computational analysis |
Why This Matters
This electronic-structure signature uniquely qualifies TAM for applications where localized allyl π-electron density is functionally relevant—e.g., selective photoionization processes, electron-beam patterning, or studies of through-space orbital interactions—whereas trimethyl orthoformate cannot serve as a substitute.
- [1] Gan, T.H.; Peel, J.B.; Willett, G.D. A comparison of the photoelectron spectra of the trimethyl- and triallyl-orthoformates. Chem. Phys. Lett. 1977, 51, 464–467. View Source
